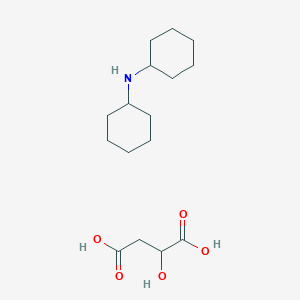
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid: is a compound that combines the properties of two distinct chemical entities: N-cyclohexylcyclohexanamine and 2-hydroxybutanedioic acid. . It is commonly used as a chemical intermediate in various industrial applications. 2-hydroxybutanedioic acid, also known as malic acid, is an organic compound with the formula C4H6O5. It is a naturally occurring substance found in many fruits and is used in the food and beverage industry as an acidulant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens to form N-cyclohexylcyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperature range 0-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, temperature range 0-25°C.
Substitution: Halogens (chlorine, bromine); conditions: presence of a catalyst, temperature range 25-100°C.
Major Products Formed:
Oxidation: N-cyclohexylcyclohexanone
Reduction: Cyclohexylamine
Substitution: N-cyclohexylcyclohexyl halides
Scientific Research Applications
Chemistry: N-cyclohexylcyclohexanamine is used as a chemical intermediate in the synthesis of various organic compounds. It is also used as a catalyst in certain organic reactions.
Biology: In biological research, N-cyclohexylcyclohexanamine is used as a reagent in the study of enzyme kinetics and protein interactions.
Industry: In the industrial sector, N-cyclohexylcyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter release and uptake, making it a potential candidate for neurological research.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Similar in structure but differs in the arrangement of the cyclohexyl groups.
Cyclohexanone: Similar in structure but contains a carbonyl group instead of an amine group.
Uniqueness: N-cyclohexylcyclohexanamine is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This makes it a versatile compound with applications in various fields, from organic synthesis to industrial production.
Properties
CAS No. |
89880-79-5 |
|---|---|
Molecular Formula |
C16H29NO5 |
Molecular Weight |
315.40 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H23N.C4H6O5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-2(4(8)9)1-3(6)7/h11-13H,1-10H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
MSIUBNOPCKNRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















